molecular formula C4H16Cl2N4Pd B081133 Bis(ethylenediamine)palladium(II) chloride CAS No. 13963-53-6

Bis(ethylenediamine)palladium(II) chloride

Cat. No. B081133
CAS RN: 13963-53-6
M. Wt: 297.5 g/mol
InChI Key: VBDQNUWZQXYUDP-UHFFFAOYSA-L
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Description

Bis(ethylenediamine)palladium(II) chloride is a palladium complex with ethylenediamine ligands, studied for its unique properties and potential applications in various chemical reactions and material science. Its aggregation behavior, solubility, and structural characteristics are of particular interest to researchers.

Synthesis Analysis

The synthesis of Bis(ethylenediamine)palladium(II) chloride involves the treatment of bis(benzonitrile)dichloropalladium(II) with ethylenediamine ligands in the presence of weak bases, producing water-soluble complexes characterized by their structural determinations through single-crystal X-ray analyses (Zafar et al., 2019).

Molecular Structure Analysis

The molecular structure of this complex has been analyzed using X-ray crystallography, revealing its coordination environment and ligand arrangements. The palladium ion exhibits a square planar geometry coordinated by nitrogen atoms from the ethylenediamine ligands, contributing to its distinct chemical behavior (Shahzadi et al., 2006).

Chemical Reactions and Properties

Studies have shown that Bis(ethylenediamine)palladium(II) chloride participates in various chemical reactions, including catalytic processes like aerobic oxidation of alcohols. Its reactivity is influenced by its structural features and the nature of its ligands, with applications in synthesizing complex organic compounds (Asensio et al., 2017).

Physical Properties Analysis

The aggregation behavior of Bis(ethylenediamine)palladium(II) chloride in different solvents has been studied, indicating its high solubility in water and tendency to form aggregates under certain conditions. These properties are crucial for its application in material science and nanotechnology (Er et al., 2007).

Chemical Properties Analysis

The chemical properties of Bis(ethylenediamine)palladium(II) chloride, such as its ability to undergo substitution reactions and its reactivity towards different ligands, have been extensively researched. These studies contribute to a deeper understanding of its potential as a catalyst in organic synthesis and its role in the formation of palladium-based materials (Barbyshev & Kravtsov, 2006).

Scientific Research Applications

  • Aggregation Behavior in Water and Solvents : Bis(N-hexylethylenediamine)palladium(II) chloride shows significant solubility in water, with critical aggregation points identified. The solubility and aggregation behavior are influenced by the compound's geometrical structure rather than its rational formula, indicating its potential use in studies of metallosurfactants and their properties in different solvents (Er, Ohkawa, & Iida, 2007).

  • Kinetics of Chloride Ion Substitution : The kinetics of chloride ion substitution in bis-ethylenediamine complexes of palladium(II) have been investigated, revealing specific reaction orders in hydrogen and chloride ions. This study contributes to understanding the chemical behavior and reaction mechanisms of palladium(II) complexes (Barbyshev & Kravtsov, 2006).

  • Preparation of Carbon Nanosheets and Nanoparticle Composites : Bis(ethylenediamine) palladium (II) complex has been identified as an excellent precursor for preparing carbon nanosheets and palladium nanoparticle composites. These composites have notable hydrogen uptake capacities, suggesting applications in energy storage and catalysis (Hu, Aizawa, Wang, & Hatori, 2009).

  • Self-Assembled Coordination Complexes : Palladium(II) forms a variety of discrete self-assemblies with different ligands. The study of these self-assemblies enhances understanding of molecular architecture and potential applications in nanotechnology and materials science (Debata, Tripathy, & Chand, 2012).

  • Antitumor Activity and DNA Binding : Dinuclear palladium(II) complexes have been synthesized and shown to exhibit antitumor activity and DNA-binding properties. These findings are significant for developing new chemotherapeutic agents (Zhao, Lin, Zhu, Sun, & Chen, 1998).

Safety And Hazards

Bis(ethylenediamine)palladium(II) chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

dichloropalladium;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDQNUWZQXYUDP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16Cl2N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(ethylenediamine)palladium(II) chloride

CAS RN

13963-53-6
Record name Bis(ethylenediamine)palladium(II) chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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